molecular formula C11H16N2 B12974276 3-(Amino(cyclopropyl)methyl)-2-methylaniline

3-(Amino(cyclopropyl)methyl)-2-methylaniline

Cat. No.: B12974276
M. Wt: 176.26 g/mol
InChI Key: NPERPOYBOSQKMA-UHFFFAOYSA-N
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Description

3-(Amino(cyclopropyl)methyl)-2-methylaniline is an organic compound with a unique structure that includes a cyclopropyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Amino(cyclopropyl)methyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclopropylmethylamine under specific conditions. One common method is to use a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the cyclopropyl group and the aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Amino(cyclopropyl)methyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

3-(Amino(cyclopropyl)methyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    2-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.

    Cyclopropylmethylamine: A compound with a cyclopropyl group attached to a methylamine.

Uniqueness

3-(Amino(cyclopropyl)methyl)-2-methylaniline is unique due to the combination of the cyclopropyl group and the aniline derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-[amino(cyclopropyl)methyl]-2-methylaniline

InChI

InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3

InChI Key

NPERPOYBOSQKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(C2CC2)N

Origin of Product

United States

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